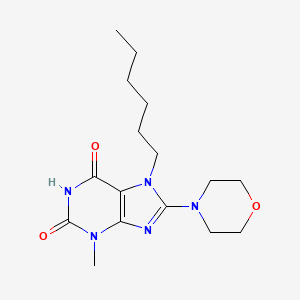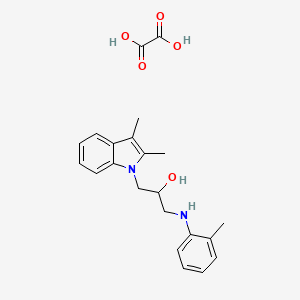
1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indole derivatives is described in the first paper, where a gold-catalyzed cycloisomerization process is used to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols . This method involves the activation of an alkyne moiety by a gold(I) catalyst, followed by intramolecular addition and iododeauration to yield the final products. Although the exact compound of interest is not synthesized in this study, the described method could potentially be adapted for the synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound would likely feature an indole core substituted with dimethyl groups at the 2 and 3 positions, and a side chain bearing an o-tolylamino group. The indole core is a common structure in many biologically active molecules and is known for its stability and reactivity. The substitution pattern can significantly affect the electronic and steric properties of the molecule, which in turn can influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The compound may undergo various chemical reactions typical for indoles and amines. For instance, the indole moiety could participate in electrophilic substitution reactions, while the amino group could be involved in the formation of amides or Schiff bases. The oxalate group may also play a role in the compound's reactivity, potentially acting as a leaving group or chelating agent.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the presence of the indole ring would contribute to the compound's aromaticity and potential planarity. The dimethyl groups could increase hydrophobicity, and the oxalate moiety might confer additional acidity to the molecule. The amino group could also affect the compound's solubility and hydrogen bonding capability.
Applications De Recherche Scientifique
Hybrid Molecular-Based Magnets
One application area for compounds structurally related to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate is in the development of hybrid molecular-based magnets. These materials combine organic NLO (Non-Linear Optical) chromophores with metal oxalates to explore the interplay between magnetic and NLO behaviors. For instance, research has synthesized a hybrid molecular-based ferromagnet demonstrating ferromagnetic interaction between metal ions and exhibiting significant NLO properties (Lacroix et al., 2001).
Inorganic-Organic Hybrid Materials
Another intriguing application is the synthesis of inorganic-organic hybrid materials featuring layered mixed metal oxalates. These materials are noted for their tunable magnetic properties and very large second harmonic generation (SHG) capabilities. The layering of cationic organic NLO-phores with metal oxalates allows for the creation of non-centrosymmetric structures conducive to SHG, alongside the exploration of magnetic functionalities (Cariati et al., 2007).
Photoreduction Research
Research into the photolysis of crystal violet oxalate in various solutions and films has provided insights into the formation of semireduced dye radicals. This area of study contributes to our understanding of photoreduction mechanisms and the potential applications of oxalate compounds in photodynamic processes (Leaver, 1972).
Modeling Enzymatic Functions
Compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate may also find applications in modeling the active sites of enzymes. Research has synthesized Mn (II) complexes to model the resting states of Oxalate Decarboxylases (OxDC) and Oxalate Oxidases (OxOx), highlighting the potential of certain compounds to mimic enzymatic functions and contribute to the understanding of enzymatic mechanisms (Scarpellini et al., 2008).
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(2-methylanilino)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-14-8-4-6-10-19(14)21-12-17(23)13-22-16(3)15(2)18-9-5-7-11-20(18)22;3-1(4)2(5)6/h4-11,17,21,23H,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVVBTUMJOFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(CN2C(=C(C3=CC=CC=C32)C)C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)
![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)
![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)
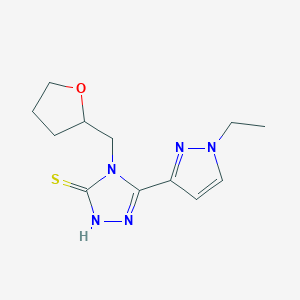
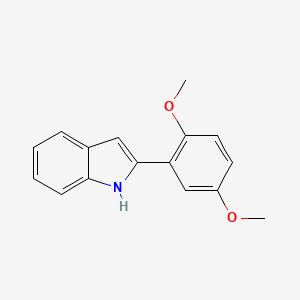
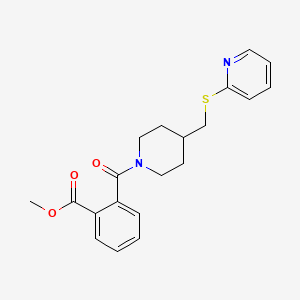
![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)
![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)
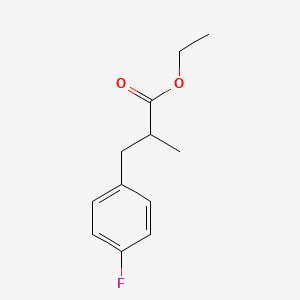
![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)
![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)
